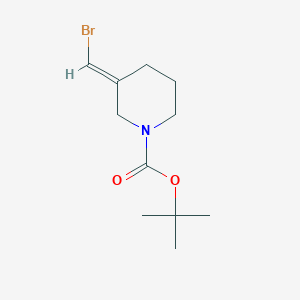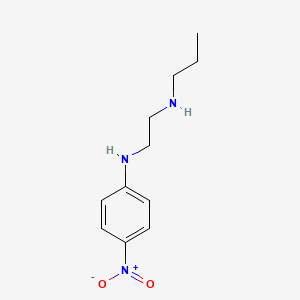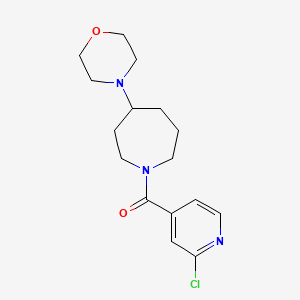
2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22Cl2N2O2S and its molecular weight is 413.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
New Potential Pesticides
Research has delved into derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally similar to the one , for their potential as pesticides. Characterization by X-ray powder diffraction supports their application in this field, demonstrating the versatility and relevance of such compounds in developing new agricultural solutions. These derivatives showcase the potential for broad-spectrum pest management strategies, highlighting their importance in agricultural science and the pursuit of more effective and safer pesticide options (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis and Antibacterial Activity
Another area of interest is the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, aimed at evaluating their antibacterial potentials. These studies contribute to the search for new antibacterial agents, especially in the wake of rising antibiotic resistance. The findings from such research indicate moderate antibacterial activity, particularly against Gram-negative bacterial strains, suggesting a promising avenue for the development of new antibacterial drugs (Iqbal et al., 2017).
Herbicide Selectivity and Metabolism
The initial metabolism of chloroacetamide herbicides in plants, revealing insights into the mechanisms underlying selective toxicity. This research provides a foundational understanding of how certain compounds are metabolized differently in various plant species, contributing to the development of herbicides that are effective yet minimize harm to non-target plants. Such studies are crucial for enhancing the selectivity and safety of herbicidal compounds in agricultural practices (Breaux, 1987).
Pharmacological Characterizations
While excluding direct drug usage and side effects, the pharmacological characterization of related compounds, particularly those targeting the κ-opioid receptor, demonstrates the broader therapeutic potential of such molecules. Research in this domain explores the nuanced interactions between chemical compounds and biological targets, offering insights that could lead to the development of new treatments for a range of conditions, including depression and addiction disorders (Grimwood et al., 2011).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2S/c20-15-3-4-18(17(21)10-15)25-13-19(24)22-11-14-5-7-23(8-6-14)12-16-2-1-9-26-16/h1-4,9-10,14H,5-8,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZSHQSDHZDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)



![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)


![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)




![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
